IDO1 Inhibitor Scaffold Potency: N-Hydroxy-2-phenylacetimidamide Derivatives Achieve Nanomolar Cellular IC₅₀ Values
Derivatives of N-hydroxy-2-phenylacetimidamide (series 2) demonstrate potent inhibition of human indoleamine-2,3-dioxygenase 1 (IDO1) with enzyme IC₅₀ values in the nanomolar range. In a structure-activity relationship study evaluating both N'-hydroxybenzimidamide (series 1) and N'-hydroxy-2-phenylacetimidamide (series 2) backbones, the most potent series 2 compounds (2i and 2k) exhibited enzyme IC₅₀ values of 39–80 nM and cellular IC₅₀ values of 50–71 nM in MDA-MB-231 breast cancer cells with negligible cytotoxicity [1]. Importantly, these optimized series 2 compounds displayed high selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), with selectivity ratios ranging from 312-fold to 1,593-fold [1]. The benzimidamide scaffold (series 1) yielded comparable enzyme potency (compound 1d, IC₅₀ = 39–80 nM) but the differential cellular potency and selectivity profile across the series underscores the importance of the benzyl substitution pattern for target engagement in cellular context.
| Evidence Dimension | IDO1 enzyme inhibitory activity |
|---|---|
| Target Compound Data | N'-hydroxy-2-phenylacetimidamide derivatives (2i, 2k): enzyme IC₅₀ = 39–80 nM; cellular IC₅₀ = 50–71 nM |
| Comparator Or Baseline | N'-hydroxybenzimidamide derivative (1d): enzyme IC₅₀ = 39–80 nM; TDO/IDO1 selectivity ratio up to 1,593-fold for series 2 |
| Quantified Difference | Both scaffolds achieve nanomolar potency; series 2 derivatives show 312–1,593-fold IDO1/TDO selectivity |
| Conditions | Recombinant human IDO1 enzyme assay; MDA-MB-231 cellular assay |
Why This Matters
For IDO1-targeted drug discovery, the phenylacetamidoxime scaffold produces derivatives with validated nanomolar cellular potency and exceptional target selectivity, making this starting material preferable to alkyl- or unsubstituted amidoximes lacking this demonstrated track record in immunooncology applications.
- [1] Paul S, Roy A, Deka SJ, Panda S, Srivastava GN, Trivedi V, Manna D. Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. European Journal of Medicinal Chemistry. 2016;121:364-375. DOI: 10.1016/j.ejmech.2016.05.061. Compounds 2i and 2k: enzyme IC₅₀ = 39–80 nM, cellular IC₅₀ = 50–71 nM, TDO/IDO1 selectivity = 312–1,593-fold. View Source
